N-(3,4-dimethylphenyl)-2-({5-methyl-4-oxo-7-phenyl-3-propyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide
Description
N-(3,4-dimethylphenyl)-2-({5-methyl-4-oxo-7-phenyl-3-propyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a heterocyclic acetamide derivative featuring a pyrrolo[3,2-d]pyrimidinone core. Key structural attributes include:
- 3,4-dimethylphenyl substituent at the acetamide nitrogen.
- 3-propyl chain and 7-phenyl group on the pyrrolo-pyrimidinone scaffold.
- Sulfanylacetamide linkage at position 2 of the core.
Properties
IUPAC Name |
N-(3,4-dimethylphenyl)-2-(5-methyl-4-oxo-7-phenyl-3-propylpyrrolo[3,2-d]pyrimidin-2-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N4O2S/c1-5-13-30-25(32)24-23(21(15-29(24)4)19-9-7-6-8-10-19)28-26(30)33-16-22(31)27-20-12-11-17(2)18(3)14-20/h6-12,14-15H,5,13,16H2,1-4H3,(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFNZJTMMESCUMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(C(=CN2C)C3=CC=CC=C3)N=C1SCC(=O)NC4=CC(=C(C=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethylphenyl)-2-({5-methyl-4-oxo-7-phenyl-3-propyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide typically involves multi-step organic reactions. The process may start with the preparation of the pyrrolo[3,2-d]pyrimidine core, followed by the introduction of the thioacetamide group and the dimethylphenyl substituent. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethylphenyl)-2-({5-methyl-4-oxo-7-phenyl-3-propyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: Substitution reactions can replace specific atoms or groups with others, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a sulfoxide or sulfone derivative, while reduction could produce a more saturated version of the compound.
Scientific Research Applications
Chemistry
In chemistry, N-(3,4-dimethylphenyl)-2-({5-methyl-4-oxo-7-phenyl-3-propyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound may be investigated for its potential as a drug candidate. Its interactions with biological targets could provide insights into new therapeutic approaches for various diseases.
Medicine
In medicine, the compound could be explored for its pharmacological properties. Researchers might study its efficacy, safety, and mechanism of action in treating specific conditions.
Industry
In industry, this compound could be used in the development of new materials or as a precursor for other valuable compounds.
Mechanism of Action
The mechanism of action of N-(3,4-dimethylphenyl)-2-({5-methyl-4-oxo-7-phenyl-3-propyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to changes in cellular processes and pathways. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
The target compound shares a pyrrolo-pyrimidinone core with several analogs, but differences in substituents critically influence properties. Below is a comparative analysis (Table 1):
Table 1: Structural Comparison of Key Analogues
Key Observations:
Core Heterocycle: The pyrrolo-pyrimidinone core in the target and Compound A contrasts with the thieno-pyrimidinone in Compound B. Compound C retains a pyrrolo-pyrimidine core but lacks the oxo group, affecting hydrogen-bonding capacity .
Substituent Effects: R1 (Position 3): The propyl chain in the target compound vs. butyl in Compound A introduces steric differences. Longer alkyl chains (e.g., butyl) may enhance lipophilicity but reduce metabolic stability . Aromatic Substituents: The 3,4-dimethylphenyl group (target) vs. 3,4-dichlorophenyl (Compound A) or 2-methylphenyl (Compound B) alters electronic properties.
Linker Groups: Acetamide vs.
NMR Spectral Comparisons
Evidence from NMR studies (e.g., Figure 6 in ) reveals that substituent positioning directly impacts chemical environments. For example:
- Regions A (positions 39–44) and B (positions 29–36) in related compounds show divergent chemical shifts when substituents differ, enabling precise structural elucidation .
- In the target compound, the 3,4-dimethylphenyl group likely causes upfield/downfield shifts in adjacent protons compared to chloro or furan substituents in analogs.
Research Findings and Data Gaps
- Available Data : Structural comparisons rely on crystallographic (e.g., SHELX-refined models ) and NMR analyses .
- Unresolved Questions : Specific pharmacokinetic data (e.g., IC50, logP) for the target compound and analogs are absent in the provided evidence. Further studies are needed to correlate structural features with bioactivity.
Biological Activity
N-(3,4-dimethylphenyl)-2-({5-methyl-4-oxo-7-phenyl-3-propyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure
The compound's structure can be broken down into several key components:
- Aromatic ring : The 3,4-dimethylphenyl group contributes to the compound's lipophilicity and potential interactions with biological targets.
- Pyrrolopyrimidine moiety : This structure is often associated with various biological activities, particularly in anticancer and anti-inflammatory contexts.
- Sulfanyl group : This functional group may enhance the compound's reactivity and biological interactions.
Research indicates that compounds with similar structures often exhibit their biological effects through specific mechanisms:
- Kinase Inhibition : Similar compounds have been shown to inhibit kinases such as MEK1/2, leading to reduced cell proliferation in cancer models .
- Apoptosis Induction : Many pyrrolopyrimidine derivatives induce apoptosis in cancer cells by activating intrinsic pathways involving mitochondrial dysfunction .
- Anti-inflammatory Effects : Compounds with sulfanyl groups have been linked to anti-inflammatory properties through the modulation of cytokine release and inhibition of NF-kB signaling pathways.
Biological Activity Data
The following table summarizes the biological activities reported for this compound and related compounds:
| Activity Type | Assay Type | Result | Reference |
|---|---|---|---|
| Anticancer | Cell Proliferation | IC50 = 0.3 µM (MV4-11 cells) | |
| Apoptosis | Flow Cytometry | Increased Annexin V positivity | |
| Anti-inflammatory | ELISA | Reduced TNF-alpha production |
Case Studies
- Anticancer Efficacy : A study screened a library of compounds and identified several pyrrolopyrimidine derivatives that showed significant growth inhibition in multicellular spheroids derived from various cancer cell lines. The compound demonstrated an IC50 value comparable to established chemotherapeutics .
- Mechanistic Insights : In vitro assays revealed that the compound activates caspase pathways leading to apoptosis in leukemia cells. This was corroborated by Western blot analysis showing increased levels of cleaved caspases and PARP .
- In Vivo Studies : Animal models treated with the compound exhibited significant tumor regression compared to controls. The pharmacokinetic profile indicated favorable absorption and distribution characteristics that support its potential as a therapeutic agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
